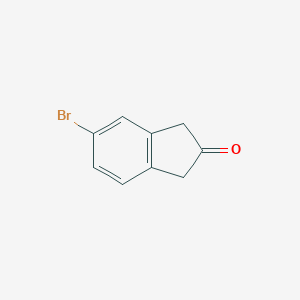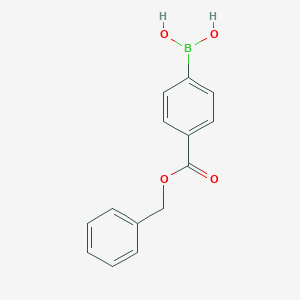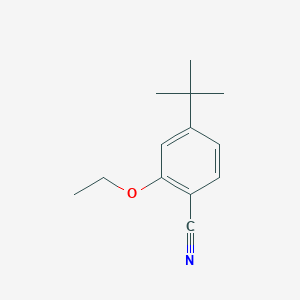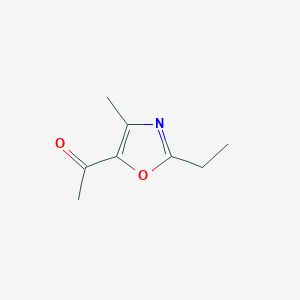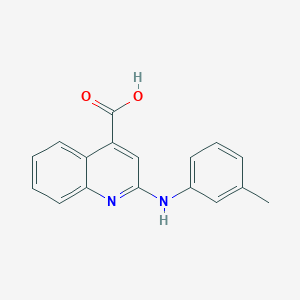
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)-, also known as 3-Methyl-2-(3-methylphenylamino)quinoline-4-carboxylic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a quinoline derivative that has a molecular weight of 308.36 g/mol and a chemical formula of C20H17N2O2.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of proteins such as Akt, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of various signaling pathways that are involved in the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also been shown to have low toxicity levels, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with regards to the research of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)-. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another direction is to explore the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be conducted to explore the mechanism of action of this compound and to identify other signaling pathways that may be affected by this compound.
Métodos De Síntesis
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- can be achieved through various methods. One of the most common methods involves the reaction of 3-methylaniline with 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired compound along with the formation of hydrochloric acid as a by-product.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Propiedades
Número CAS |
171204-17-4 |
|---|---|
Nombre del producto |
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-(3-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-6-12(9-11)18-16-10-14(17(20)21)13-7-2-3-8-15(13)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
NOZVKVQTDSYORP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Otros números CAS |
171204-17-4 |
Sinónimos |
2-[(3-methylphenyl)amino]quinoline-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





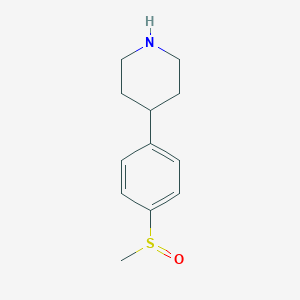
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)
